N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1286718-58-8
VCID: VC5809044
InChI: InChI=1S/C14H14F3N3O/c1-10-18-6-8-20(10)9-7-19-13(21)11-4-2-3-5-12(11)14(15,16)17/h2-6,8H,7,9H2,1H3,(H,19,21)
SMILES: CC1=NC=CN1CCNC(=O)C2=CC=CC=C2C(F)(F)F
Molecular Formula: C14H14F3N3O
Molecular Weight: 297.281

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide

CAS No.: 1286718-58-8

Cat. No.: VC5809044

Molecular Formula: C14H14F3N3O

Molecular Weight: 297.281

* For research use only. Not for human or veterinary use.

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide - 1286718-58-8

Specification

CAS No. 1286718-58-8
Molecular Formula C14H14F3N3O
Molecular Weight 297.281
IUPAC Name N-[2-(2-methylimidazol-1-yl)ethyl]-2-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C14H14F3N3O/c1-10-18-6-8-20(10)9-7-19-13(21)11-4-2-3-5-12(11)14(15,16)17/h2-6,8H,7,9H2,1H3,(H,19,21)
Standard InChI Key ZTNZBURICNPTRZ-UHFFFAOYSA-N
SMILES CC1=NC=CN1CCNC(=O)C2=CC=CC=C2C(F)(F)F

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name, N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide, reflects its molecular architecture. The benzamide backbone features a trifluoromethyl (-CF₃) group at the second position of the benzene ring, while the amide nitrogen is connected via an ethyl chain to a 2-methylimidazole ring. This imidazole substituent is critical for potential biological interactions, as the nitrogen-rich heterocycle often participates in hydrogen bonding and π-stacking interactions with biological targets .

Structurally, the compound shares similarities with N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide (CAS: 1448057-07-5), which replaces the methyl group on the imidazole with a pyrimidinyl moiety . This analog has a molecular weight of 361.32 g/mol and a formula of C₁₇H₁₄F₃N₅O, compared to the target compound’s theoretical formula of C₁₄H₁₄F₃N₃O and molecular weight of 297.28 g/mol. The absence of the pyrimidine ring reduces nitrogen content and molecular complexity, potentially altering solubility and binding affinity.

Synthesis and Manufacturing

Key Synthetic Routes

While no direct synthesis protocols for N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide are documented, analogous compounds provide a framework for its potential preparation. A patent detailing the synthesis of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine offers relevant methodology . This process involves:

  • Nitration and Reduction: Nitration of 2-bromo-5-fluoro-benzotrifluoride with potassium nitrate and sulfuric acid, followed by catalytic hydrogenation to yield 3-fluoro-5-trifluoromethyl-phenylamine.

  • Imidazole Coupling: Reaction of the phenylamine intermediate with the sodium salt of 4-methylimidazole under basic conditions, facilitated by transition metal catalysts like copper or palladium .

Adapting this approach, the target compound could be synthesized by substituting 4-methylimidazole with 2-methylimidazole and modifying the coupling step to introduce the ethyl spacer. Alternatively, a two-step process might involve:

  • Step 1: Amidating 2-(trifluoromethyl)benzoic acid with 2-(2-methyl-1H-imidazol-1-yl)ethylamine.

  • Step 2: Purifying the product via recrystallization or column chromatography.

Challenges in Synthesis

The ethyl linker between the benzamide and imidazole introduces steric considerations, potentially necessitating optimized reaction temperatures (70–130°C) and polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) to enhance reactivity . Additionally, the racemic nature of similar compounds suggests that stereochemical control during synthesis may require chiral catalysts or resolution techniques .

Physicochemical Properties

Theoretical calculations and analog comparisons provide estimates for the compound’s key properties:

PropertyValue (Theoretical)Analog Comparison (CAS: 1448057-07-5)
Molecular FormulaC₁₄H₁₄F₃N₃OC₁₇H₁₄F₃N₅O
Molecular Weight (g/mol)297.28361.32
logP~2.83.51 (similar compound)
Hydrogen Bond Acceptors58
Polar Surface Area~65 Ų65.24 Ų

The lower logP value compared to V019-8975 (logP = 3.51) suggests improved aqueous solubility, which could enhance bioavailability. The polar surface area, estimated at 65 Ų, aligns with values typical for compounds with moderate membrane permeability .

Pharmacological Profile

Hypothesized Mechanisms of Action

Imidazole derivatives are renowned for their interactions with enzymes and receptors, particularly those involving metal ion coordination (e.g., cytochrome P450) or histaminergic pathways . The trifluoromethyl group enhances metabolic stability and lipophilicity, potentially prolonging half-life in vivo.

Anticipated Biological Activities

  • Antimicrobial Activity: Imidazole-containing compounds often exhibit antifungal and antibacterial properties. For instance, derivatives with similar structures have shown efficacy against Candida albicans and Staphylococcus aureus in docking studies .

  • Kinase Inhibition: The benzamide moiety may interact with ATP-binding pockets in kinases, a trait observed in related compounds targeting cancer pathways .

  • Anti-inflammatory Effects: Imidazole rings can modulate cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, suggesting potential anti-inflammatory applications .

Computational and Docking Studies

While no specific docking studies exist for this compound, simulations on analogous molecules provide clues. For example, benzamide-imidazole hybrids have demonstrated strong binding affinities (ΔG = -9.2 kcal/mol) to the active site of C. albicans sterol 14α-demethylase, a target for antifungal agents . The trifluoromethyl group’s electron-withdrawing effects likely enhance these interactions by stabilizing charge-transfer complexes.

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